Cas no 182257-09-6 (1-Palmitoyl-sn-glycero-3-phosphocholine-d9)

1-Palmitoyl-sn-glycero-3-phosphocholine-d9 化学的及び物理的性質
名前と識別子
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- 1-Palmitoyl-sn-glycero-3-phosphocholine-d9
- [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate
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- インチ: 1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1/i2D3,3D3,4D3
- InChIKey: ASWBNKHCZGQVJV-MLGUWGKUSA-N
- SMILES: P(=O)([O-])(OC[C@@H](COC(CCCCCCCCCCCCCCC)=O)O)OCC[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
計算された属性
- 精确分子量: 504.38898065 g/mol
- 同位素质量: 504.38898065 g/mol
- 同位体原子数: 9
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 33
- 回転可能化学結合数: 24
- 複雑さ: 517
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 504.7
- XLogP3: 5.6
- トポロジー分子極性表面積: 105
1-Palmitoyl-sn-glycero-3-phosphocholine-d9 Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Palmitoyl-sn-glycero-3-phosphocholine-d9 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P157347-25mg |
1-Palmitoyl-sn-glycero-3-phosphocholine-d9 |
182257-09-6 | 25mg |
$3284.00 | 2023-05-17 |
1-Palmitoyl-sn-glycero-3-phosphocholine-d9 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
1-Palmitoyl-sn-glycero-3-phosphocholine-d9に関する追加情報
1-Palmitoyl-sn-glycero-3-phosphocholine-d9: A Comprehensive Overview
1-Palmitoyl-sn-glycero-3-phosphocholine-d9 (CAS No. 182257-09-6) is a specialized lipid molecule that has garnered significant attention in the fields of biochemistry, pharmacology, and lipidomics. This compound is a derivative of phosphatidylcholine, a major component of cellular membranes, with a unique deuterated palmitoyl group attached to the sn-1 position of glycerol. The presence of deuterium in the palmitoyl chain introduces distinctive properties, making it invaluable for advanced research applications such as membrane dynamics studies and drug delivery systems.
The structural uniqueness of 1-Palmitoyl-sn-glycero-3-phosphocholine-d9 lies in its fatty acid composition and isotopic labeling. The palmitoyl group, which is a saturated fatty acid with 16 carbons, contributes to the molecule's rigidity and melting behavior. The deuterium substitution at specific positions enhances its stability and enables precise tracking in various analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These features make it an ideal tool for studying lipid interactions and membrane fluidity under physiological conditions.
Recent advancements in lipidomics have highlighted the importance of phosphatidylcholines like 1-Palmitoyl-sn-glycero-3-phosphocholine-d9 in cellular signaling and membrane organization. Researchers have employed this compound to investigate the role of lipid rafts in signal transduction pathways, particularly in immune cells and neurons. By incorporating this deuterated lipid into model membranes, scientists can monitor its behavior under varying environmental conditions, providing insights into lipid-lipid and lipid-protein interactions.
In the context of drug delivery systems, 1-Palmitoyl-sn-glycero-3-phosphocholine-d9 has shown potential as a component of liposomal formulations. Its ability to form stable bilayers makes it suitable for encapsulating hydrophilic or hydrophobic drugs, enhancing their bioavailability and targeting efficiency. Studies have demonstrated that liposomes composed of this compound exhibit prolonged circulation times and reduced clearance by the reticuloendothelial system, making them promising candidates for targeted therapy.
The application of 1-Palmitoyl-sn-glycero-3-phosphocholine-d9 extends to metabolic studies, where its deuterium labeling allows for precise quantification using stable isotope dilution methods. This capability is particularly useful in tracing lipid metabolism in vivo, enabling researchers to understand the fate of specific fatty acids within biological systems. Recent studies have utilized this compound to investigate lipid turnover rates in adipose tissue and liver cells under metabolic stress conditions.
Furthermore, 1-Palmitoyl-sn-glycero-3-phosphocholine-d9 has been instrumental in advancing our understanding of membrane protein function. By incorporating this lipid into reconstituted membranes or model systems, scientists can study the effects of specific lipid environments on protein activity and conformational changes. This approach has been pivotal in elucidating the role of phosphatidylcholines in maintaining membrane integrity and facilitating protein-lipid interactions.
In summary, 1-Palmitoyl-sn-glycero-3-phosphocholine-d9 (CAS No. 182257-09-6) is a versatile compound with wide-ranging applications in biochemical research and therapeutic development. Its unique structure, isotopic labeling, and functional properties make it an indispensable tool for studying membrane dynamics, drug delivery systems, and lipid metabolism. As research continues to uncover new insights into lipid biology, this compound will undoubtedly remain at the forefront of scientific inquiry.
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